L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine
Description
Historical Context of Tetrapeptide Research
The study of tetrapeptides emerged as a natural progression from tripeptide research, driven by the need to understand longer peptide chains’ biochemical interactions. A pivotal moment occurred in 1984 when Robert Bruce Merrifield developed Solid-Phase Peptide Synthesis (SPPS), revolutionizing peptide production by enabling sequential amino acid addition on insoluble resin supports. This method facilitated the synthesis of complex peptides like this compound, which would otherwise require laborious solution-phase techniques.
In 1989, researchers isolated a chemotactic tetrapeptide from Staphylococcus aureus culture fluids, demonstrating that tetrapeptides could exhibit significantly higher potency and efficacy than tripeptides in leukocyte receptor binding. For instance, formylmethionyl tetrapeptides achieved chemotactic efficacies up to 66%, compared to 33% for the tripeptide fMet-Leu-Phe. These findings underscored tetrapeptides’ potential in immune response modulation and spurred interest in sequences containing aromatic and sulfurous residues.
Table 1: Key Milestones in Tetrapeptide Research
Biological Significance of Aromatic and Sulfur-Containing Amino Acid Sequences
The tetrapeptide’s structure integrates two aromatic phenylalanine residues and one sulfur-containing methionine, each contributing distinct biochemical properties:
Phenylalanine (Phe) :
- Aromatic Hydrophobicity : The benzene ring in Phe enables hydrophobic interactions with lipid membranes and protein pockets, critical for receptor binding. In chemotactic peptides, Phe at position 3 enhances monocyte migration by 66%, likely due to optimized receptor docking.
- Structural Rigidity : Phe’s planar structure stabilizes peptide conformations, as seen in Tentoxin, a cyclic phytotoxic tetrapeptide with a dehydro-Phe residue that disrupts chloroplast ATP synthase.
Methionine (Met) :
- Sulfur Reactivity : Methionine’s thioether group participates in redox reactions, protecting peptides from oxidative damage. For example, methionine sulfoxide formation can act as a cellular antioxidant mechanism.
- Metal Coordination : The sulfur atom in Met weakly coordinates metal ions, potentially influencing enzymatic activity or transport processes.
Asparagine (Asn) :
Table 2: Amino Acid Roles in this compound
The combination of Phe-Asn-Met-Phe creates a peptide with balanced hydrophobicity and reactivity. For instance, the Phe-Met-Phe segment may adopt a helical turn stabilized by Met’s flexibility, while Asn mediates solubility through hydrogen bonding. Such features are critical in natural peptides like Asn-Phe-Met, which shares sequence homology with antimicrobial peptides.
Properties
CAS No. |
648883-53-8 |
|---|---|
Molecular Formula |
C27H35N5O6S |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H35N5O6S/c1-39-13-12-20(25(35)32-22(27(37)38)15-18-10-6-3-7-11-18)30-26(36)21(16-23(29)33)31-24(34)19(28)14-17-8-4-2-5-9-17/h2-11,19-22H,12-16,28H2,1H3,(H2,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
REEQLALCTRPZAY-CMOCDZPBSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions, often in the presence of a base like DIPEA.
Deprotection: Protecting groups on the amino acids are removed using specific reagents (e.g., TFA for Fmoc groups) to expose reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like TFA, which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and reproducibility.
Chemical Reactions Analysis
Oxidation of Methionine Residues
The methionine side chain is highly susceptible to oxidation, forming methionine sulfoxide or methionine sulfone under controlled conditions.
| Reagent | Conditions | Product | Efficiency |
|---|---|---|---|
| Hydrogen peroxide | Room temperature, pH 7 | Methionine sulfoxide | >90% yield |
| Potassium peroxymonosulfate | Acidic pH, 40°C | Methionine sulfone | ~85% yield |
This reaction is critical in studying oxidative stress in biological systems and requires careful pH control to avoid over-oxidation.
Reduction of Methionine Sulfoxide
Oxidized methionine can be regenerated using reducing agents:
| Reagent | Conditions | Outcome |
|---|---|---|
| Dithiothreitol (DTT) | pH 8–9, 37°C | Reduction to methionine |
| Tris(2-carboxyethyl)phosphine (TCEP) | pH 7.4, 25°C | Complete reduction within 1 hr |
N-Acetylation of Terminal Amine
The N-terminal phenylalanine undergoes acetylation with acetic anhydride in acidic aqueous solutions:
Conditions :
-
Solvent : 80% acetic acid in water
-
Reagent : Acetic anhydride, added via peristaltic pump at 0.8 mL/min
Copper(II)-Catalyzed Transamination
While not directly observed for this tetrapeptide, transamination reactions are plausible for phenylalanine residues under catalytic conditions:
| Catalyst | Environment | Reactivity |
|---|---|---|
| Cu(II) ions | CTAB micellar phase | Accelerates Schiff base formation |
| Cu(II) ions | Vesicular phase | Higher carbanion stability |
In micellar or vesicular systems, Cu(II) facilitates α-hydrogen removal, enabling ketimine formation .
Thermal Cyclization
Under elevated temperatures (>85°C), linear peptides may undergo cyclization. For analogous dipeptides (e.g., Phe-Ala):
-
Mechanism : Water-catalyzed intramolecular amide bond formation
-
Conditions : Solid phase, 85°C, 1 atm
For the tetrapeptide, cyclization would require conformational flexibility to align terminal residues.
Substitution Reactions via Carbodiimide Activation
The carboxyl group of the C-terminal phenylalanine can be activated for conjugation:
| Reagent | Role | Outcome |
|---|---|---|
| DIC (Diisopropylcarbodiimide) | Carboxyl activation | Forms O-acylisourea intermediate |
| HOBt (Hydroxybenzotriazole) | Suppresses racemization | Enhances coupling efficiency |
This reaction is pivotal in solid-phase peptide synthesis (SPPS) for elongating peptide chains.
Stability Under Hydrolytic Conditions
While not explicitly documented for this tetrapeptide, peptide bonds generally hydrolyze under:
-
Acidic conditions (pH < 2, 110°C): Cleavage at aspartic acid residues (not present here).
-
Basic conditions (pH > 12): Non-specific backbone degradation.
Scientific Research Applications
Neuropharmacology
L-Phenylalanine influences neurotransmitter systems by modulating the release of dopamine and norepinephrine. Research indicates that it can affect cognitive functions and mood regulation. Studies have shown that supplementation with L-phenylalanine may alleviate symptoms of depression in some individuals .
Case Study: Depression Treatment
A small study from 1977 involving 12 participants indicated that a mixture of D- and L-phenylalanine improved depressive symptoms in two-thirds of the subjects . This suggests potential therapeutic applications for mood disorders.
Metabolic Regulation
L-Phenylalanine has been studied for its effects on appetite regulation and glucose metabolism. Research demonstrates that oral administration can reduce food intake in rodent models by stimulating the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), while decreasing ghrelin levels .
Data Summary: Effects on Food Intake
| Study Type | Subject | Dose | Outcome |
|---|---|---|---|
| Rodent Study | Rats | 12 mmol/kg | Reduced food intake |
| Rodent Study | Mice | 6 mmol/kg | Improved glucose tolerance |
Therapeutic Uses in Phenylketonuria
Individuals with phenylketonuria (PKU) have elevated levels of phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase. Research has explored the use of L-phenylalanine in conjunction with D-phenylalanine to modulate amyloid formation associated with PKU. D-phenylalanine appears to inhibit the aggregation of L-phenylalanine into toxic amyloid fibrils, presenting a potential therapeutic strategy for managing PKU .
Case Report: PKU Management
A case study involving infants diagnosed with PKU highlighted successful dietary management using specialized formulas low in phenylalanine while ensuring adequate nutrition .
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Key Observations :
- Residue Composition : The dual Phe residues contribute to hydrophobicity, contrasting with Aviptadil’s polar residues (e.g., Arg, Ser), which enhance solubility. Buccalin’s inclusion of isoleucine (Iso) and threonine (Thr) may confer receptor specificity in neuronal signaling .
Physicochemical Properties
Data from analogous peptides highlight trends in solubility, stability, and reactivity:
Functional Implications :
- Methionine Stability : Both the tetrapeptide and Aviptadil contain methionine, making them susceptible to oxidation—a critical factor in storage and formulation .
- Density and Solubility : Aviptadil’s higher density correlates with its larger molecular weight, while its solubility is moderated by hydrophilic residues absent in the tetrapeptide.
Research Findings and Case Studies
- Synthetic Challenges : Shorter peptides like the tetrapeptide are easier to synthesize than Aviptadil but require protection of Met against oxidation during solid-phase synthesis.
Biological Activity
L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine, a tetrapeptide composed of the amino acids phenylalanine, asparagine, and methionine, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antioxidant, antidiabetic, anticancer properties, and its role in amino acid metabolism.
Structure and Composition
The compound is a combination of four amino acids:
- L-Phenylalanine (Phe) : An essential amino acid that serves as a precursor for tyrosine and neurotransmitters.
- L-Asparagine (Asn) : Involved in protein synthesis and plays a role in metabolic processes.
- L-Methionine (Met) : An essential amino acid that acts as a precursor for other sulfur-containing compounds.
- L-Phenylalanine (repeated): Emphasizes the importance of phenylalanine in this tetrapeptide's structure.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of L-phenylalanine derivatives. The presence of phenolic moieties enhances the antioxidant capacity, which is crucial for combating oxidative stress in biological systems. For instance, a study demonstrated that L-Tyrosine esters exhibited improved antioxidant activity compared to their L-phenylalanine counterparts due to their ability to scavenge free radicals more effectively .
Antidiabetic Effects
L-Phenylalanine has been shown to possess antidiabetic properties, particularly through its ability to inhibit α-glucosidase activity. This inhibition can help regulate blood glucose levels by slowing carbohydrate digestion and absorption. The efficacy of L-phenylalanine derivatives was found to correlate with their chain length, with optimal activity observed at specific lengths .
Anticancer Properties
The anticancer effects of L-phenylalanine have been explored through molecular docking studies that suggest its derivatives may interact with cancer cell pathways. Research indicates that these compounds can induce cytotoxicity in various cancer cell lines while exhibiting minimal toxicity to normal cells . For example, the anticancer activity was notably higher in L-Tyrosine-based compounds compared to L-phenylalanine derivatives.
Neurotransmitter Synthesis
L-Phenylalanine is a precursor for several neurotransmitters, including dopamine and norepinephrine. This pathway is essential for maintaining cognitive functions and mood regulation. In conditions like phenylketonuria (PKU), elevated levels of phenylalanine can disrupt neurotransmitter balance, leading to neurological deficits .
Interaction with Receptors
L-Phenylalanine acts as an antagonist at certain calcium channels and glutamate receptors in the brain. Specifically, it inhibits neurotransmitter release at glutamatergic synapses, which may have implications for neurological disorders . This antagonistic action can modulate excitatory neurotransmission, potentially offering therapeutic avenues for conditions characterized by excitotoxicity.
Clinical Observations in PKU Patients
Case studies involving infants diagnosed with PKU illustrate the clinical significance of managing phenylalanine levels. One case reported an infant with significantly elevated plasma phenylalanine levels who was treated with dietary management strategies to normalize amino acid concentrations. This approach not only improved metabolic control but also positively impacted cognitive outcomes .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine using solid-phase peptide synthesis (SPPS)?
- Methodology :
- Coupling Reagents : Use HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) with OxymaPure to minimize racemization, especially for methionine and asparagine residues prone to oxidation or side reactions.
- Deprotection : Employ 20% piperidine in DMF for Fmoc removal, with rigorous nitrogen purging to prevent methionine oxidation.
- Cleavage : Use a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5) for resin cleavage. Include scavengers like EDT (ethanedithiol) to protect methionine from sulfoxide formation.
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA/water over 30 min) to isolate the target peptide. Validate purity via MALDI-TOF MS (expected m/z ~570.7 for [M+H]⁺) .
Q. How can researchers assess the purity and stability of this tetrapeptide under varying experimental conditions?
- Methodology :
- Purity Analysis : Use analytical HPLC with UV detection (214 nm for peptide bonds) and compare retention times to standards. Quantify impurities using area-under-curve integration.
- Stability Testing : Incubate the peptide in buffers at different pH (e.g., pH 4.0, 7.4, 9.0) and temperatures (4°C, 25°C, 37°C). Monitor degradation via LC-MS over 72 hours. Methionine residues are prone to oxidation; include antioxidants (e.g., 1 mM EDTA) in storage buffers .
Advanced Research Questions
Q. What experimental approaches can elucidate the conformational dynamics of this compound in solution?
- Methodology :
- NMR Spectroscopy : Acquire ²H-decoupled ¹H-¹H TOCSY and NOESY spectra in D₂O or 90% H₂O/10% D₂O. Analyze 3JHN-Hα coupling constants to infer backbone dihedral angles (φ/ψ). Use temperature-dependent chemical shift perturbations to identify hydrogen bonding (e.g., amide protons with low Δδ/ΔT).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Cluster trajectories to identify dominant conformers. Validate against NMR-derived distance restraints (NOE peaks) .
Q. How does the sequence arrangement of this tetrapeptide influence its interactions with formyl peptide receptors (FPRs) in leukocyte chemotaxis assays?
- Methodology :
- Receptor Binding Assays : Use fluorescence polarization with FITC-labeled peptide and recombinant FPR1. Measure Kd via competitive displacement (IC50) against fMLF (N-formyl-Met-Leu-Phe).
- Functional Assays : Differentiate HL-60 cells into neutrophil-like cells and quantify Ca²⁺ flux (Fluo-4 AM dye) or superoxide production (cytochrome C reduction) upon peptide stimulation (0.1–10 µM). Compare to scrambled-sequence controls .
Q. What strategies resolve contradictions in reported degradation pathways under oxidative vs. reductive conditions?
- Methodology :
- Radiolysis Studies : Expose peptide solutions to γ-irradiation (⁶⁰Co source, 1–10 kGy) under N₂O-saturated (oxidizing) or N₂-saturated (reducing) conditions. Analyze products via LC-MS/MS.
- Mechanistic Probes : Use isotopically labeled methionine (e.g., L-[¹³C-methyl]-Met) to track sulfur oxidation (e.g., methionine sulfoxide vs. sulfone) via ¹³C NMR.
- Repair Kinetics : Quantify thiol-dependent repair (e.g., methionine sulfoxide reductase activity) in cellular lysates using fluorescence-quenched substrates .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in peptide stability reported across studies with varying pH and temperature?
- Methodology :
- Controlled Replication : Systematically test stability in identical buffers (e.g., 50 mM phosphate) across labs. Use Arrhenius plots (ln k vs. 1/T) to model temperature dependence.
- Side-Chain Analysis : Perform Edman degradation or tandem MS to identify residues driving instability (e.g., asparagine deamidation at pH >7.0).
- Interlab Validation : Share samples via collaborative networks (e.g., CASP) to harmonize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
